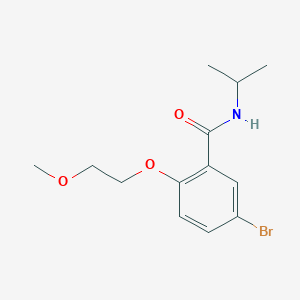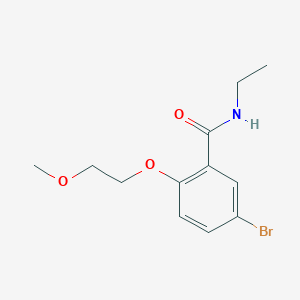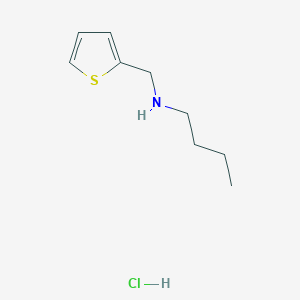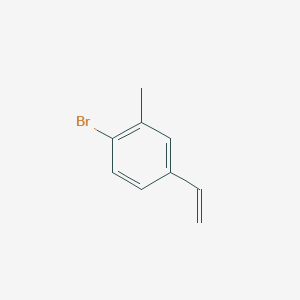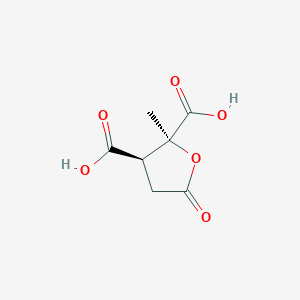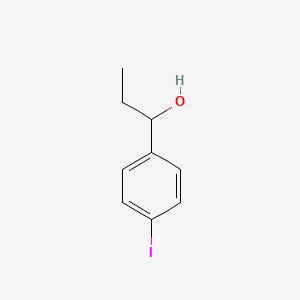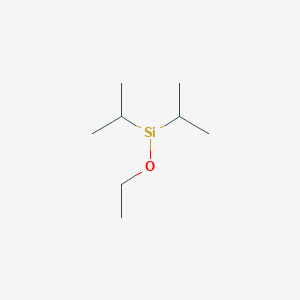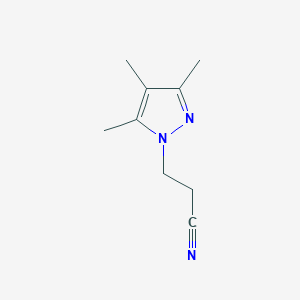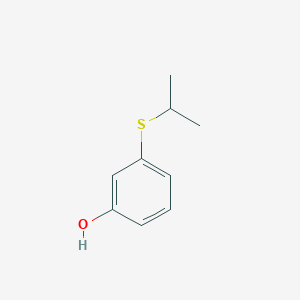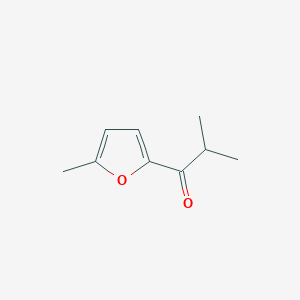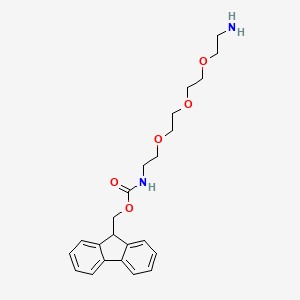
Fmoc-NH-PEG3-C2-NH2
Übersicht
Beschreibung
Fmoc-NH-PEG3-C2-NH2 is a linear heterobifunctional PEG reagent with Fmoc protected amine and a free amine . It is a useful crosslinking reagent with a PEG spacer .
Synthesis Analysis
Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Fmoc-NH-PEG3-C2-NH2 is 414.49 and its molecular formula is C23H30N2O5 .Chemical Reactions Analysis
Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-NH-PEG3-C2-NH2 is 414.49 and its molecular formula is C23H30N2O5 . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Fmoc-NH-PEG3-C2-NH2, focusing on six unique fields:
PROTAC Development
Fmoc-NH-PEG3-C2-NH2: is widely used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach is particularly valuable in drug discovery for targeting proteins that are otherwise considered "undruggable" .
Cancer Research
In cancer research, Fmoc-NH-PEG3-C2-NH2 is utilized to create PROTACs that selectively degrade oncogenic proteins. By targeting proteins involved in cancer cell proliferation and survival, these PROTACs can effectively reduce tumor growth and enhance the efficacy of existing cancer therapies .
Neurodegenerative Disease Studies
Fmoc-NH-PEG3-C2-NH2: is also employed in the development of PROTACs aimed at neurodegenerative diseases. These PROTACs can target and degrade misfolded or aggregated proteins, such as tau or alpha-synuclein, which are implicated in diseases like Alzheimer’s and Parkinson’s .
Immunology and Inflammation
In immunology, Fmoc-NH-PEG3-C2-NH2 -based PROTACs are used to modulate immune responses by degrading specific signaling proteins. This can help in the study and treatment of autoimmune diseases and inflammatory conditions by selectively targeting and degrading proteins that drive inflammation .
Virology
In virology, Fmoc-NH-PEG3-C2-NH2 is used to develop PROTACs that target viral proteins. This approach can potentially inhibit viral replication by degrading essential viral proteins, offering a novel strategy for antiviral drug development .
Protein-Protein Interaction Studies
Fmoc-NH-PEG3-C2-NH2: is valuable in studying protein-protein interactions. By creating PROTACs that degrade one of the interacting proteins, researchers can dissect the functional roles of these interactions in various biological processes .
Wirkmechanismus
Target of Action
Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is an enzyme that catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking it for degradation. The target protein is the specific protein that the PROTAC is designed to degrade.
Mode of Action
Fmoc-NH-PEG3-C2-NH2 operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-NH-PEG3-C2-NH2 is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The PROTAC compound exploits this system to selectively degrade target proteins .
Result of Action
The primary result of the action of Fmoc-NH-PEG3-C2-NH2 is the selective degradation of the target protein . By linking the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Zukünftige Richtungen
Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It holds great promise for applications in biomedicine such as drug delivery systems . The synthesized nanocarriers have a great potential for drug delivery systems, with high loading capacity, and excellent complex stability in water critical for biocompatibility .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFJCJMJGCYMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-NH-PEG3-C2-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)
